Pre-designed Sequence Validation Eliminates Experimental Screening Time Versus Unvalidated Single siRNAs
Unlike single unvalidated siRNAs that require empirical testing of multiple candidates to identify an effective sequence, the LANCL1 Human Pre-designed siRNA Set A contains three pre-designed, sequence-verified 27mer Dicer-substrate duplexes [1]. In published LANCL1 knockdown studies using unvalidated single siRNAs (e.g., GenePharma), researchers had to test individual duplexes by western blotting to identify the two most effective sequences before proceeding with functional experiments . This represents a de facto validation burden that consumes 3–5 additional experimental days and approximately 2–3 transfection cycles. The pre-designed set bypasses this screening phase entirely, as all three duplexes have been algorithmically designed against RefSeq-verified LANCL1 transcript sequences and QC-tested by ESI-MS [2].
| Evidence Dimension | Experimental screening burden before usable knockdown data |
|---|---|
| Target Compound Data | Zero screening cycles required; all three duplexes pre-designed and sequence-verified |
| Comparator Or Baseline | Unvalidated single siRNAs (GenePharma): 3–5 duplexes tested by western blot to identify two effective candidates |
| Quantified Difference | 3–5 experimental days eliminated; approximately 2–3 fewer transfection/analysis cycles |
| Conditions | LANCL1-specific siRNA validation workflow documented in published prostate cancer studies |
Why This Matters
This difference translates directly to reduced labor costs and faster time-to-data for procurement decision-makers.
- [1] OriGene Technologies. LANCL1 Human siRNA Oligo Duplex — SKU SR306988: Pre-designed Sequence Architecture and RefSeq Mapping. View Source
- [2] OriGene Technologies. LANCL1 Human siRNA Oligo Duplex — SKU SR306988: ESI-MS Quality Control and HPLC Purity Specification. View Source
